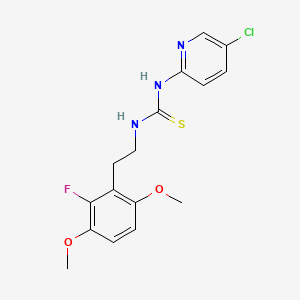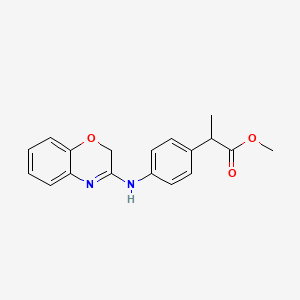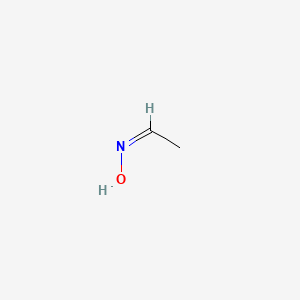
(Z)-acetaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaldoxime, also known as acetaldehyde oxime or ethanal oxime, is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and can form two different needle-like crystal structures. It is known for its pungent odor and high flammability .
准备方法
Synthetic Routes and Reaction Conditions: Acetaldoxime can be synthesized by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide (CaO) as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions has also been reported to give quantitative yields .
Industrial Production Methods: A green synthesis method involves the ammoximation of acetaldehyde using titanium silicalite-1 (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. This method offers high selectivity and conversion rates, making it suitable for industrial production .
Types of Reactions:
Rearrangement: Heating acetaldoxime in xylene in the presence of nickel (II) acetate or silica gel as a catalyst causes isomerization into acetamide.
Common Reagents and Conditions:
n-Butyllithium: Used for deprotonation in alkylation reactions.
Nickel (II) acetate or silica gel: Catalysts for rearrangement to acetamide.
N-chlorosuccinimide or chlorine gas: Reagents for chlorination reactions.
Major Products:
α-Alkylated (Z)-oximes: From alkylation reactions.
Acetamide: From rearrangement reactions.
Acetonitrile N-oxide: From chlorination reactions.
科学研究应用
Acetaldoxime has a wide variety of applications in scientific research:
作用机制
The mechanism of action of acetaldoxime involves its conversion to hydroxylamine (NH₂OH) through oxidation by TS-1/H₂O₂. The hydroxylamine then reacts with acetaldehyde to form acetaldoxime. This process is crucial in the ammoximation reaction, where acetaldoxime serves as an intermediate . The reaction follows the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms, where NH₃ is first oxidized to NH₂OH, which then reacts with acetaldehyde .
相似化合物的比较
Methanal oxime (Formaldoxime): Similar in structure but derived from formaldehyde.
Butanal oxime: Derived from butanal and used in similar chemical synthesis processes.
Benzaldoxime: Derived from benzaldehyde and used in the synthesis of various organic compounds.
Uniqueness of Acetaldoxime: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It serves as a key intermediate in the synthesis of various compounds and has applications across multiple fields, including chemistry, biology, medicine, and industry .
属性
CAS 编号 |
5775-72-4 |
|---|---|
分子式 |
C2H5NO |
分子量 |
59.07 g/mol |
IUPAC 名称 |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI 键 |
FZENGILVLUJGJX-IHWYPQMZSA-N |
手性 SMILES |
C/C=N\O |
规范 SMILES |
CC=NO |
沸点 |
115 °C |
颜色/形态 |
Needles Two crystalline modifications, alpha-form and beta-form |
密度 |
0.9656 at 20 °C/4 °C |
闪点 |
Flash point < 22 °C |
熔点 |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
物理描述 |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
溶解度 |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
蒸汽压力 |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


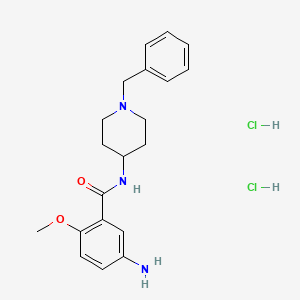
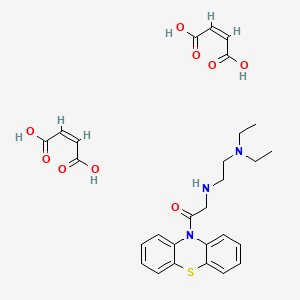
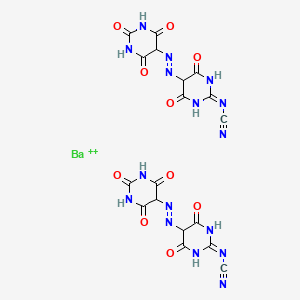
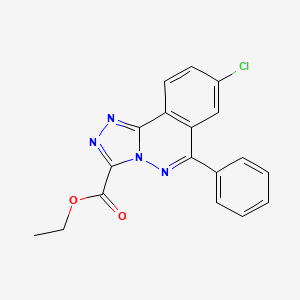
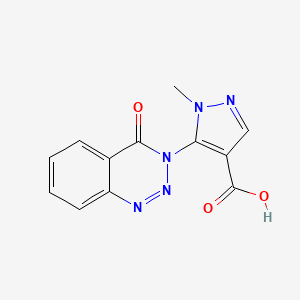


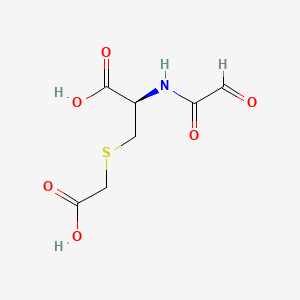
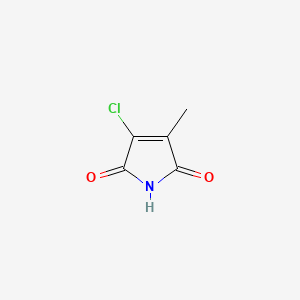
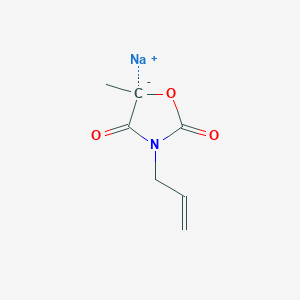
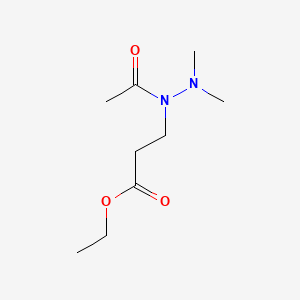
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)
